molecular formula C14H13ClN2O B10934427 Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- CAS No. 94843-58-0

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-

Cat. No.: B10934427
CAS No.: 94843-58-0
M. Wt: 260.72 g/mol
InChI Key: IBFQYTJRKGAZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- is a chemical compound with the molecular formula C12H12ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position of the benzamide ring and a 4,6-dimethyl-2-pyridinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- typically involves the condensation of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxides of Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N,N-dimethylbenzamide: Similar structure but with N,N-dimethyl groups instead of the 4,6-dimethyl-2-pyridinyl group.

    Benzamide, 4-chloro-: Lacks the 4,6-dimethyl-2-pyridinyl group.

    4-Amino-N-(4,6-dimethyl-2-pyridinyl)benzamide: Contains an amino group instead of the chlorine atom.

Uniqueness

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- is unique due to the presence of both the chlorine atom and the 4,6-dimethyl-2-pyridinyl group, which confer specific chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94843-58-0

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

4-chloro-N-(4,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H13ClN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18)

InChI Key

IBFQYTJRKGAZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.